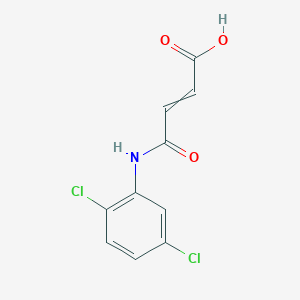

4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid

Description

BenchChem offers high-quality 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKTYRGKGHEEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Aryl Maleamic Acid Derivatives: Synthesis, Physicochemical Dynamics, and Pharmacological Applications

Topic: Properties of N-aryl Maleamic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-aryl maleamic acids (4-aryl-amino-4-oxobut-2-enoic acids) represent a pivotal class of synthons in organic chemistry and drug discovery.[1] Structurally characterized by a cis-alkene linker connecting a carboxylic acid and an N-aryl amide, these compounds serve two primary roles: as stable precursors to N-aryl maleimides (critical Michael acceptors in bioconjugation) and as pharmacologically active agents in their own right. This guide provides an in-depth analysis of their synthesis, spectroscopic signatures, hydrolytic stability, and biological potential.

Chemical Structure and Isomerism

The core structure of N-aryl maleamic acid is defined by the rigid Z-configuration (cis) of the carbon-carbon double bond. This geometry is not merely a result of the maleic anhydride precursor but is thermodynamically stabilized by a strong intramolecular hydrogen bond between the amide proton (N-H) and the carboxylic acid carbonyl oxygen (C=O).

-

Z-Isomer (Maleamic): The kinetic and thermodynamic product of maleic anhydride aminolysis. Stabilized by a 7-membered pseudocyclic H-bond network.

-

E-Isomer (Fumaramic): Formed via photo-isomerization or acid-catalyzed isomerization. Lacks the intramolecular H-bond stabilization and is generally less soluble.

Figure 1: Structural Dynamics and Synthesis Pathway

Caption: Reaction network showing synthesis, cyclization, and competing isomerization pathways of N-aryl maleamic acids.[2]

Synthesis and Characterization

The synthesis of N-aryl maleamic acids is a nucleophilic acyl substitution reaction.[3] It is typically highly efficient (Yields: 85–98%) because the product precipitates from the reaction solvent (usually diethyl ether or chloroform), driving the equilibrium forward and preventing the reverse reaction.

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the aniline nitrogen lone pair on one of the carbonyl carbons of maleic anhydride.

-

Electronic Effects: Electron-donating groups (EDGs) on the aniline ring (e.g., -OMe, -Me) increase nucleophilicity, accelerating the reaction. Electron-withdrawing groups (EWGs) (e.g., -NO2, -Cl) retard the reaction, often requiring heat or polar aprotic solvents (THF, Dioxane).

-

Solvent Choice: Diethyl ether is the "gold standard" because maleic anhydride and anilines are soluble, but the resulting amphiphilic maleamic acid is insoluble, allowing for facile filtration.

Spectroscopic Signatures

Correct characterization requires distinguishing the open-chain acid from the closed-ring imide and the E-isomer.

Table 1: Key Spectroscopic Markers for N-Aryl Maleamic Acids

| Feature | Technique | Diagnostic Signal | Notes |

| Amide NH | ¹H NMR | δ 10.0 – 12.0 ppm (s, 1H) | Downfield shift due to intramolecular H-bonding. |

| Carboxylic OH | ¹H NMR | δ 12.0 – 14.0 ppm (br s, 1H) | Often very broad; may exchange with D₂O. |

| Alkene Protons | ¹H NMR | δ 6.2 – 6.5 ppm (d, J ≈ 12 Hz) | Z-coupling constant (J=12Hz) distinguishes from E-isomer (J=16Hz). |

| Amide C=O | IR | 1620 – 1650 cm⁻¹ | Amide I band. |

| Acid C=O | IR | 1690 – 1710 cm⁻¹ | Distinct from the imide doublet (1710/1770 cm⁻¹). |

Physicochemical Stability: The Acid-Imide Equilibrium

For researchers using these compounds as linkers (e.g., in Antibody-Drug Conjugates) or prodrugs, the stability profile is the critical parameter.

Cyclization (Imidization)

Maleamic acids are precursors to maleimides.[4] Cyclization requires the elimination of water.

-

Chemical Method: Acetic anhydride (

) with Sodium Acetate ( -

Mechanism: Formation of a mixed anhydride intermediate followed by intramolecular nucleophilic attack by the amide nitrogen.

-

Self-Validation: If the reaction mixture turns from a suspension (acid) to a clear solution (imide) and then precipitates a solid upon water addition, cyclization is likely successful.

Hydrolysis and pH Sensitivity

In aqueous media, N-aryl maleamic acids are relatively stable at acidic pH. However, at neutral to basic pH (pH > 7), the carboxylic acid deprotonates. The resulting carboxylate anion is less electrophilic, but if the corresponding maleimide is formed, it rapidly hydrolyzes back to the maleamic acid (ring-opening) in basic conditions.

-

Implication: In biological assays, "maleimide" activity observed at high pH may actually be due to the hydrolysis product (maleamic acid) if the ring opens before target engagement.

Pharmacological Profile

While often viewed merely as intermediates, N-aryl maleamic acids possess distinct biological activities, particularly when the N-aryl moiety contains pharmacophores like thiazoles, sulfonamides, or trimethoprim analogs.

Antimicrobial & Antifungal Activity

Derivatives bearing heterocyclic substituents (e.g., 2-aminothiazole) exhibit potent antifungal activity against Candida species.

-

Mechanism: Unlike maleimides (which alkylate thiols via Michael addition), maleamic acids likely act via chelation of metal ions (Zn²⁺, Cu²⁺) essential for microbial enzymes, facilitated by the bidentate O=C-C=C-C=O motif.

-

SAR: Bulky ortho-substituents on the N-aryl ring can reduce activity by sterically hindering the planar conformation required for effective chelation or binding.

Cytotoxicity (Anticancer)

Certain N-aryl maleamic acids show cytotoxicity against breast cancer cell lines (MCF-7).

-

Prodrug Hypothesis: The acid may cyclize in situ within the acidic microenvironment of tumors to form the more reactive maleimide, which then alkylates DNA or essential proteins.

Figure 2: Structure-Activity Relationship (SAR) Flowchart

Caption: SAR analysis highlighting how structural modifications impact the physicochemical and biological properties.

Experimental Protocols

Protocol A: General Synthesis of N-Aryl Maleamic Acids

Objective: Synthesis of N-phenylmaleamic acid.

-

Preparation: Dissolve Maleic Anhydride (10 mmol, 0.98 g) in Diethyl Ether (30 mL) in a round-bottom flask. Ensure complete dissolution.

-

Addition: Dissolve Aniline (10 mmol, 0.93 g) in Diethyl Ether (10 mL). Add this solution dropwise to the anhydride solution at room temperature (25°C) with vigorous stirring.

-

Observation: A precipitate should form almost immediately (exothermic reaction).

-

Completion: Stir for 1–2 hours to ensure high yield.

-

Isolation: Filter the solid under vacuum. Wash the cake 3x with cold Diethyl Ether to remove unreacted starting materials.

-

Validation: Dry at 60°C. Measure melting point (Lit: 150–152°C for N-phenyl derivative).

Protocol B: Cyclization to N-Aryl Maleimide

Objective: Conversion of maleamic acid to maleimide.

-

Setup: Mix N-Aryl Maleamic Acid (5 mmol) with Anhydrous Sodium Acetate (2 mmol) and Acetic Anhydride (10 mL).

-

Reaction: Heat to 80–100°C for 30–60 minutes. The suspension will dissolve into a clear solution.

-

Workup: Pour the hot mixture into ice-cold water (50 mL). The maleimide usually precipitates.

-

Purification: Filter and recrystallize from ethanol or cyclohexane.

References

-

Synthesis and Biological Evaluation of Substituted N-Aryl Maleimide: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

- Spectroscopic Characterization: 1H and 13C NMR spectra for a series of arylmaleamic acids and arylmaleimides. Magnetic Resonance in Chemistry. (Cited in search results).

-

Antimicrobial Activity: Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction Mechanisms: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Synthesis of N-arylmaleamic Acids. Royal Society of Chemistry. Available at: [Link]

Sources

Biological activity of N-(2,5-dichlorophenyl)maleamic acid

An In-Depth Technical Guide to the Biological Activity of N-(2,5-dichlorophenyl)maleamic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the known and potential biological activities of N-(2,5-dichlorophenyl)maleamic acid. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes foundational chemical principles with data from structurally related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. Our approach is grounded in an inferential analysis, leveraging the known biological profiles of the N-aryl maleamic acid scaffold and compounds bearing the 2,5-dichlorophenyl moiety to forecast potential therapeutic applications and guide future research.

Section 1: Synthesis and Structural Characterization

The logical starting point for any investigation into a compound's biological activity is a robust and reproducible synthesis protocol, followed by a thorough structural characterization. N-(aryl)maleamic acids are readily synthesized through the acylation of an aromatic amine with maleic anhydride.[1] This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis of N-(2,5-dichlorophenyl)maleamic acid

The synthesis involves the nucleophilic attack of the amino group of 2,5-dichloroaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

Experimental Protocol: Synthesis of N-(2,5-dichlorophenyl)maleamic acid

-

Reagent Preparation:

-

Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

In a separate beaker, dissolve 2,5-dichloroaniline (0.025 mol) in 20 mL of toluene.

-

-

Reaction Execution:

-

With constant stirring at room temperature, add the 2,5-dichloroaniline solution dropwise to the maleic anhydride solution over a period of 15-20 minutes.

-

Upon addition, a precipitate will begin to form.

-

After the addition is complete, gently warm the reaction mixture to 40-50°C and maintain stirring for 30 minutes to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature and continue stirring for an additional 30 minutes.

-

-

Work-up and Purification:

-

To quench any unreacted 2,5-dichloroaniline, add 20 mL of dilute hydrochloric acid to the reaction mixture and stir for 10 minutes.

-

Filter the resulting solid precipitate under suction using a Büchner funnel.

-

Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any unreacted maleic anhydride, maleic acid, and salts.

-

Recrystallize the crude product from ethanol to obtain pure N-(2,5-dichlorophenyl)maleamic acid as a crystalline solid.

-

Dry the final product in a vacuum oven at 60°C to a constant weight. The purity can be confirmed by elemental analysis and infrared spectroscopy.[2][3]

-

Structural Characteristics

The crystal structure of N-(2,5-dichlorophenyl)maleamic acid has been reported, and like its isomers, it features a notable intramolecular O—H···O hydrogen bond within the maleamic acid unit.[2] The conformation of the C=O and O-H bonds of the carboxylic acid group is described as anti, a feature also observed in related N-phenylmaleamic acids.[2] This intramolecular hydrogen bond imparts a degree of planarity to the molecule and can influence its interactions with biological targets.

Section 2: Potential Biological Activities - An Inferential Analysis

While direct biological studies on N-(2,5-dichlorophenyl)maleamic acid are scarce, the broader class of maleamic acids and compounds containing dichlorophenyl groups have demonstrated a range of pharmacological effects. This allows for an evidence-based prediction of its potential activities.

Potential Anticancer Activity

Derivatives of maleamic acid have shown promise as anticancer agents. For instance, certain 4-maleamic acid and 4-maleamide peptidyl chalcones have demonstrated multitarget efficacy against human prostate cancer cells, both in vitro and in vivo.[4] These compounds were found to reduce cell viability, inhibit cell cycle progression, and impair cell adhesion, migration, and invasion.[4] Furthermore, novel 1,2,4-triazole-maleamic acid derivatives have been synthesized and evaluated as anticancer agents with carbonic anhydrase inhibitory activity.[5]

Hypothesized Mechanism of Action: The presence of the electrophilic double bond in the maleamic acid backbone, coupled with the lipophilic dichlorophenyl group, suggests that N-(2,5-dichlorophenyl)maleamic acid could act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in key cellular proteins. This could lead to the inhibition of enzymes critical for cancer cell survival and proliferation, such as kinases or matrix metalloproteinases. The dichlorophenyl moiety would enhance cell membrane permeability and could facilitate specific interactions within hydrophobic pockets of target proteins.

Illustrative Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a test compound on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

-

Cell Culture:

-

Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-(2,5-dichlorophenyl)maleamic acid in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the 96-well plate with 100 µL of the media containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Maleamic Acid vs. Maleimide Derivatives in Bioconjugation

Executive Summary: The Warhead and the Dud

In the development of Antibody-Drug Conjugates (ADCs) and thiol-reactive probes, the distinction between maleimide and maleamic acid is not merely a structural nuance—it is the difference between a functional therapeutic and a process impurity.

-

Maleimide is the "warhead": a cyclic, electron-deficient Michael acceptor capable of rapid, specific conjugation to thiols at physiological pH.

-

Maleamic Acid is the "dud": the acyclic, hydrolyzed form (or synthetic intermediate) that lacks Michael reactivity, effectively capping the linker without carrying the payload.

However, the relationship is dynamic. While pre-conjugation hydrolysis to maleamic acid represents degradation, post-conjugation hydrolysis of the thiosuccinimide ring is a critical strategy for stabilizing ADCs in circulation. This guide dissects the structural, mechanistic, and analytical differences between these two species to ensure process integrity.

Structural & Mechanistic Foundations

The Cyclic vs. Acyclic Dichotomy

The core difference lies in the ring topology and the resulting electronic distribution.

| Feature | Maleimide Derivative | Maleamic Acid Derivative |

| Structure | Cyclic (Five-membered imide ring) | Acyclic (Open chain amide-acid) |

| Electronic State | Planar, highly conjugated system. The two carbonyls pull electron density from the C=C bond. | Zwitterionic potential. The conjugation is broken; the carboxylate and amide groups act independently. |

| Reactivity | High : Strong Michael Acceptor. Reacts with thiols ( | Null : The double bond is electron-rich (due to carboxylate resonance) and sterically hindered. Does not react with thiols. |

| Origin | Product of cyclodehydration.[1] | Synthetic intermediate or hydrolysis product. |

The Synthetic Pathway & Hydrolysis Equilibrium

Maleamic acid is the mandatory intermediate in maleimide synthesis. Understanding this pathway explains why maleamic acid is the most common impurity in commercial maleimide reagents.

Mechanism:

-

Amidation: Maleic anhydride reacts with a primary amine to form Maleamic Acid .[2][3] This reaction is rapid and exothermic.

-

Cyclodehydration: The "closing" of the ring requires chemical dehydration (e.g., Acetic Anhydride/NaOAc or HMDS/ZnCl

) or heat. Incomplete cyclization leaves residual maleamic acid. -

Hydrolysis (Degradation): In aqueous media (pH > 7.5), the maleimide ring is attacked by hydroxide, reopening to maleamic acid.

Visualization: The Lifecycle of a Maleimide Linker

The following diagram maps the critical pathways: Synthesis, Conjugation, and Degradation.

Caption: The synthesis, conjugation, and degradation pathways. Green arrows indicate desired conjugation; red dashed arrows indicate degradation.

Critical Reactivity Differences in Drug Development

Pre-Conjugation: The Impurity Problem

If your maleimide linker contains 10% maleamic acid impurity (due to poor synthesis or storage):

-

Stoichiometry Errors: You will overestimate the active concentration of the linker.

-

Aggregation: Maleamic acids are often less soluble and can precipitate or induce aggregation in hydrophobic payloads.

-

No Conjugation: The maleamic acid species will simply wash away during purification, lowering the Drug-Antibody Ratio (DAR).

Post-Conjugation: The Stabilization Strategy

Ideally, we want the ring to open, but only after the drug is attached.

-

The Retro-Michael Instability: The thiosuccinimide ring (closed) is reversible.[4] In plasma, albumin (which has a free thiol at Cys34) can "steal" the maleimide-drug via a retro-Michael exchange.

-

The Fix: By deliberately hydrolyzing the thiosuccinimide ring to the succinamic acid thioether (open form) immediately after conjugation, the retro-Michael pathway is blocked. This creates a "self-stabilizing" linker.

Analytical Distinction (How to tell them apart)

A self-validating protocol relies on robust analytics. You cannot distinguish these easily by MS alone (mass difference is only 18 Da, often obscured by adducts). NMR is the gold standard.

Proton NMR ( H-NMR)

| Feature | Maleimide (Closed) | Maleamic Acid (Open) |

| Symmetry | Symmetric | Asymmetric |

| Vinylic Protons | Singlet (s) | Two Doublets (d) |

| Chemical Shift | ||

| Coupling ( | N/A (Equivalent protons) |

Diagnostic Check: If you see a pair of doublets in the alkene region, your maleimide has hydrolyzed or cyclization was incomplete.

HPLC / UV-Vis

-

Maleimide: Strong absorbance at

nm (due to the -

Maleamic Acid: Negligible absorbance at 300 nm; absorbs strictly in the low UV (< 220 nm).

-

Retention Time: Maleamic acid is significantly more polar (free -COOH) and will elute much earlier on Reverse Phase (C18) columns compared to the maleimide.

Experimental Protocols

Protocol A: Synthesis of Maleimide from Maleamic Acid

Use this to purify or resynthesize if degradation is detected.

Reagents: Maleamic acid precursor, Acetic Anhydride (

-

Dissolution: Dissolve 1.0 eq of Maleamic Acid in

(approx. 3 mL per gram). -

Catalysis: Add 0.1 eq of anhydrous NaOAc.

-

Cyclization: Heat to 80°C for 1-2 hours . Note: Monitor by TLC or HPLC. The reaction is complete when the polar starting material disappears.

-

Quench: Pour the reaction mixture into ice water. The maleimide typically precipitates.

-

Purification: Filter the precipitate, wash with water (to remove acetic acid), and dry under vacuum.

-

Validation: Check NMR for the appearance of the singlet at ~6.8 ppm.

Protocol B: Controlled Hydrolysis for ADC Stabilization

Use this AFTER conjugation to lock the drug onto the antibody.

Reagents: Purified ADC (Thiosuccinimide form), Borate or Phosphate buffer (pH 9.0).

-

Verification: Confirm initial conjugation via Hydrophobic Interaction Chromatography (HIC) or MS.

-

pH Adjustment: Buffer exchange or adjust the ADC solution to pH 8.5 – 9.0 using 100 mM Borate buffer. Do not exceed pH 9.5 to avoid antibody aggregation.

-

Incubation: Incubate at 37°C for 2–4 hours .

-

Monitoring: Monitor the mass shift (+18 Da) via LC-MS or the change in HIC profile (ring-opened species are more hydrophilic).

-

Quench: Lower pH back to 7.0 using dilute acetic acid or buffer exchange into formulation buffer (e.g., Histidine/Trehalose pH 6.0).

References

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189.

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059-1062.

-

Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.

-

Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 77(14), 3922-3923.

Sources

Comprehensive Literature Review: 2,5-Dichloro Substituted Maleanilic Acids

Topic: Literature Review of 2,5-Dichloro Substituted Maleanilic Acids Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,5-dichloro substituted maleanilic acids represent a specialized subclass of amic acids derived from the nucleophilic ring-opening of maleic anhydride by 2,5-dichloroaniline. These compounds occupy a critical intersection in organic synthesis, serving as stable intermediates for N-arylmaleimides (used in high-performance polymers) and exhibiting distinct biological activities, including antifungal and plant-growth-regulating properties.

This technical guide synthesizes current literature regarding their synthesis, physiochemical characterization, and biological applications.[1] Particular emphasis is placed on the ortho-para chlorine substitution pattern , which imparts unique steric and electronic properties that influence both crystal packing and pharmacological efficacy.

Chemical Foundation & Synthesis

The Core Reaction

The synthesis of N-(2,5-dichlorophenyl)maleamic acid is a classic example of nucleophilic acyl substitution . The reaction proceeds via the attack of the aniline nitrogen lone pair on one of the carbonyl carbons of maleic anhydride.[2][3]

Reaction Scheme:

Mechanistic Insights

The presence of chlorine atoms at the 2- and 5-positions of the aniline ring creates a unique electronic environment:

-

Steric Hindrance: The chlorine at the ortho (2-) position creates steric bulk, which can retard the nucleophilic attack compared to unsubstituted aniline.

-

Electronic Effect: Both chlorines are electron-withdrawing (inductive effect,

), reducing the nucleophilicity of the amine nitrogen. However, they also donate electron density via resonance (

Despite these deactivating effects, the reaction with maleic anhydride is highly favorable due to the relief of ring strain in the anhydride.

Validated Synthetic Protocol

Based on standard protocols for maleanilic acid synthesis (e.g., KnightScholar, PrepChem).

Reagents:

-

Maleic Anhydride (1.0 eq)

-

2,5-Dichloroaniline (1.0 eq)[4]

-

Solvent: Glacial Acetic Acid, Toluene, or 2-Methyl THF (Green alternative)

Procedure:

-

Dissolve 16.2 g (0.1 mol) of 2,5-dichloroaniline in 100 mL of solvent (e.g., glacial acetic acid) at room temperature.

-

Separately, dissolve 9.8 g (0.1 mol) of maleic anhydride in 50 mL of the same solvent.

-

Add the anhydride solution dropwise to the aniline solution under constant stirring.

-

Observation: An immediate exotherm typically occurs. The product often precipitates as a solid due to the high polarity of the formed amic acid compared to the starting materials.

-

Stir for 2–4 hours to ensure completion.

-

Filter the precipitate, wash with cold solvent, and recrystallize from ethanol to obtain N-(2,5-dichlorophenyl)maleamic acid.

Structural Characterization

Crystallography and Conformation

X-ray diffraction studies of dichloro-substituted maleanilic acids reveal critical supramolecular features.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond typically exists between the amide proton (

) and the carboxyl carbonyl oxygen or the acid proton and the amide carbonyl. This locks the molecule in a planar or near-planar conformation, essential for its biological recognition. -

Intermolecular Networks: In the solid state, these molecules form extensive networks via

and -

Pi-Stacking: The electron-deficient dichlorophenyl ring often engages in

stacking interactions, contributing to the high melting points observed (typically

Spectroscopic Signatures

-

IR Spectroscopy:

-

Carboxylic Acid: Broad band at

( -

Amide: Sharp bands at

( -

Alkene: Weak absorption at

(

-

-

1H NMR (DMSO-d6):

-

Singlet at

(Carboxylic -

Singlet at

(Amide -

Doublets at

(Vinylic protons of the maleic moiety).

-

Visualization: Synthesis & Mechanism[3][6]

Figure 1: Reaction pathway for the synthesis of N-(2,5-dichlorophenyl)maleamic acid and subsequent cyclization.[5][6]

Biological & Pharmacological Applications[6][8][9][10][11][12]

The biological profile of 2,5-dichloro substituted maleanilic acids is defined by the lipophilicity of the dichlorophenyl ring and the reactivity of the Michael acceptor (the double bond).

Antimicrobial & Antifungal Activity

Research indicates that maleamic acid derivatives possess significant fungicidal properties.

-

Mechanism: The

-unsaturated carbonyl system can act as a Michael acceptor, potentially alkylating essential thiol groups in fungal enzymes. -

SAR (Structure-Activity Relationship): The 2,5-dichloro substitution enhances lipophilicity (logP), facilitating transport across fungal cell membranes. Studies on analogous N-arylmaleamic acids have shown inhibition against Aspergillus niger, Candida albicans, and Fusarium solani.

Toxicology & Nephrotoxicity Models

A critical area of literature involves the toxicology of these compounds. N-(3,5-dichlorophenyl)maleamic acid (a close isomer) is a known metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) .[7]

-

Relevance: NDPS induces nephrotoxicity.[7] The maleamic acid metabolites are investigated to determine if they are the proximal toxicants.

-

Findings: While the succinimide form is often the primary toxicant, the ring-opened maleamic acids can be formed via hydrolysis and are markers of exposure.

Agricultural Applications

-

Herbicidal Precursors: 2,5-dichloroaniline is a key intermediate for Dicamba (3,6-dichloro-2-methoxybenzoic acid).[5] While maleanilic acid itself is not Dicamba, it shares the 2,5-dichloro pharmacophore, often investigated for plant growth regulation (auxin-like activity).

Data Summary: Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 260.07 g/mol | Small molecule drug range |

| Melting Point | 188–192 °C (dec) | High crystallinity due to H-bonding |

| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water | Lipophilic nature of dichlorophenyl group |

| pKa (Calc) | Acidic; exists as anion at physiological pH | |

| Appearance | White to off-white crystalline solid | Standard purity indicator |

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) mapping of the 2,5-dichloro maleanilic acid scaffold.

Future Outlook

The 2,5-dichloro substituted maleanilic acids remain a fertile ground for research.

-

Polymer Chemistry: As precursors to heat-resistant maleimide polymers, optimizing the 2,5-dichloro substitution could lead to plastics with higher thermal stability due to the steric locking of the phenyl ring.

-

Drug Design: The scaffold offers a template for "soft drugs"—agents that are active (as maleimides) and metabolize to less toxic, water-soluble forms (maleamic acids) for excretion.

References

-

Anti-Fungal Activity of Maleamic Acid Derivatives against Some Pathogenic Fungi. Iraqi National Journal Of Chemistry. (2014). 8

-

Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. KnightScholar - SUNY Geneseo. (2020). 9[10]

-

N-(3,5-Dichlorophenyl)maleamic acid (Crystal Structure Study). PMC - NIH. (2009). 6[10]

-

In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites. PubMed. 7

-

2,5-Dichloroaniline - Pigment Uses, Synthesis etc. ChemicalBook. 5[10]

Sources

- 1. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. homework.study.com [homework.study.com]

- 3. homework.study.com [homework.study.com]

- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 6. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Precision Crystallization of N-(2,5-Dichlorophenyl)maleamic acid

Executive Summary

This guide details the isolation and purification of N-(2,5-Dichlorophenyl)maleamic acid (CAS: 31460-32-9), a critical intermediate in the synthesis of N-phenylmaleimide derivatives used in heat-resistant polymers and agricultural fungicides.[1]

The crystallization of maleamic acids presents a unique chemoselective challenge: the compound is an intermediate in a dehydration equilibrium. Excessive thermal stress or acidic catalysis can trigger premature cyclization to N-(2,5-dichlorophenyl)maleimide .[1] Therefore, this protocol prioritizes thermal stewardship and solvent specificity to maximize yield of the open-chain acid form while suppressing imidization.

Chemical Context & Mechanistic Pathway

Understanding the reaction kinetics is prerequisite to successful crystallization. The formation of the amic acid is a nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of maleic anhydride.

Critical Quality Attribute (CQA): Thermal Stability

-

Target Product: N-(2,5-Dichlorophenyl)maleamic acid (Open chain).

-

Impurity Risk: N-(2,5-Dichlorophenyl)maleimide (Cyclized).[1]

-

Trigger: Temperatures >60°C or presence of dehydrating agents (e.g., Ac2O, strong acid) drive the equilibrium toward the imide.

Pathway Diagram

Figure 1: Reaction pathway highlighting the thermal instability of the target amic acid.[1]

Protocol A: Reactive Crystallization (Synthesis & Isolation)

This method couples synthesis with purification. By selecting a solvent (Toluene) in which the reactants are soluble but the product is insoluble, we achieve precipitation-driven equilibrium displacement .

Reagents

-

2,5-Dichloroaniline (2,5-DCA): 1.0 equivalent[1]

-

Maleic Anhydride (MA): 1.05 equivalents (slight excess drives consumption of aniline)

-

Solvent: Toluene (Anhydrous preferred)

Step-by-Step Methodology

-

Preparation of Electrophile Solution:

-

Dissolve Maleic Anhydride (0.025 mol) in Toluene (25 mL).

-

Note: Mild heating (30-40°C) may be required for rapid dissolution.[1] Ensure solution returns to room temperature (RT) before proceeding.

-

-

Preparation of Nucleophile Solution:

-

Dissolve 2,5-Dichloroaniline (0.025 mol) in Toluene (20 mL).

-

-

Controlled Addition (Nucleation Event):

-

Add the Aniline solution dropwise to the Anhydride solution under vigorous stirring.

-

Why: Adding amine to anhydride ensures the anhydride is always in excess during the mixing zone, preventing side reactions involving amine dimerization.

-

Observation: A thick, off-white precipitate (the amic acid) will form almost immediately.

-

-

Maturation:

-

Stir the slurry at Room Temperature (20-25°C) for 60 minutes.

-

Critical Control: Do not heat to reflux. Heating will dissolve the precipitate and initiate cyclization to the imide.

-

-

Isolation:

-

Filter the solids using a Buchner funnel under vacuum.

-

-

Purification Wash:

-

Wash 1 (Solvent Removal): Rinse filter cake with cold Toluene (10 mL).

-

Wash 2 (Unreacted Amine): Rinse with dilute HCl (0.1 M, 20 mL). This converts trace unreacted aniline into water-soluble hydrochloride salts.[1]

-

Wash 3 (Acidity Removal): Rinse thoroughly with deionized water until filtrate pH is neutral.

-

-

Drying:

-

Dry in a vacuum oven at 40-45°C .

-

Warning: Do not exceed 50°C.

-

Protocol B: Recrystallization (High-Purity Refining)

For analytical standards or X-ray diffraction, recrystallization is required to remove trace isomers or occluded anhydride.

Solvent System: Ethanol (Primary choice) or Acetone. Solubility Profile: Soluble in hot ethanol; sparingly soluble in cold ethanol.

Methodology

-

Dissolution:

-

Suspend crude N-(2,5-Dichlorophenyl)maleamic acid in Ethanol (95% or absolute).

-

Ratio: Approx. 30 mL Ethanol per 0.5 g compound (adjust based on saturation).

-

Heat gently to 50-60°C with stirring.

-

Stop Condition: Stop heating immediately upon full dissolution. Do not boil for extended periods.

-

-

Hot Filtration (Optional):

-

If particulates remain, filter the hot solution rapidly through a pre-warmed glass frit.

-

-

Controlled Cooling (Crystal Growth):

-

Allow the solution to cool to Room Temperature naturally (approx. 20°C/hour).

-

For single crystals (XRD quality): Cover the vial with parafilm, poke 2-3 small holes, and allow slow evaporation over 24-48 hours.

-

-

Harvesting:

-

Filter the resulting colorless/white crystals.

-

Wash with a small volume of ice-cold Ethanol.[1]

-

Characterization & Specifications

| Parameter | Specification | Method/Notes |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 140 – 144 °C | Sharp range indicates high purity [1, 3].[1] |

| IR Spectrum | 3200-3300 cm⁻¹ (N-H stretch)1700 cm⁻¹ (Acid C=O)1620-1640 cm⁻¹ (Amide C=O) | Absence of imide doublet at 1710/1770 cm⁻¹ confirms open chain.[1] |

| Solubility | Soluble: Ethanol, DMF, AcetoneInsoluble: Water, Toluene, Hexane | Used for solvent selection. |

Crystallization Workflow Diagram

Figure 2: Step-by-step isolation and purification workflow.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | High solubility in mother liquor.[1][2] | Cool toluene mixture to 0-5°C before filtration.[1] |

| Oiling Out | Impurities lowering MP or temp too high. | Use a seed crystal.[3] Add anti-solvent (Hexane) dropwise to the ethanol solution. |

| Yellow/Brown Color | Oxidation of aniline or imide formation. | Recrystallize from Ethanol with activated charcoal treatment. |

| MP > 150°C | Cyclization to Imide occurred. | Reaction temp was too high. Repeat synthesis keeping T < 40°C. |

References

-

Shakuntala, K., et al. (2009).[4][5] N-(2,5-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E. Link

-

P212121 Store. (n.d.).[6] Product Specification: N-(2,5-Dichlorophenyl)maleamic acid. Link

-

BenchChem. (2025).[3] Crystallization Support for Amide Derivatives. Link

-

Organic Syntheses. (1961). N-Phenylmaleimide (General procedure for maleamic acid synthesis). Coll. Vol. 5, p. 944. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.p212121.com [store.p212121.com]

Troubleshooting & Optimization

Improving yield of N-(2,5-dichlorophenyl)maleamic acid synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(2,5-dichlorophenyl)maleamic acid Synthesis Ticket ID: #SYN-MA-25DCL Status: Open Assigned Scientist: Senior Application Specialist[1]

Executive Summary

The synthesis of N-(2,5-dichlorophenyl)maleamic acid presents a specific challenge in nucleophilic acyl substitution. Unlike unsubstituted aniline, 2,5-dichloroaniline is a significantly deactivated nucleophile due to the electron-withdrawing inductive effects (-I) of the chlorine atoms at the ortho and meta positions. This reduces the electron density on the nitrogen lone pair (pKa ~1.6), slowing the attack on the maleic anhydride carbonyl.

Low yields in this reaction are typically caused by three factors:

-

Incomplete Conversion: Due to sluggish kinetics.[1]

-

Competitive Hydrolysis: Maleic anhydride hydrolyzing to maleic acid before reacting with the amine.

-

Unwanted Cyclization: Premature ring closure to the maleimide (thermodynamic product) or isomerization to fumaramic acid.

This guide provides a high-yield protocol and troubleshooting framework based on kinetic control and solubility principles.

Module 1: The Optimized Protocol (The "Acetic Acid" Method)

This protocol utilizes Glacial Acetic Acid (GAA) as the solvent. GAA is superior to THF or Dioxane for this specific substrate because the target maleamic acid is generally insoluble in GAA at room temperature, causing it to precipitate. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and protects the product from further side reactions.

Reagents:

-

Reactant A: 2,5-Dichloroaniline (1.0 eq)[1]

-

Reactant B: Maleic Anhydride (1.1 eq) – Must be freshly sublimed or high purity.

-

Solvent: Glacial Acetic Acid (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 1.1 equivalents of Maleic Anhydride in Glacial Acetic Acid (approx. 5 mL per gram of reactant). Stir until fully dissolved.

-

Tech Note: If the anhydride does not dissolve clear, filter the solution to remove pre-hydrolyzed maleic acid (white solids).

-

-

Addition: Dissolve 1.0 equivalent of 2,5-Dichloroaniline in a minimum amount of Glacial Acetic Acid. Add this solution dropwise to the Maleic Anhydride solution at Room Temperature (20–25°C) .

-

Reaction: Stir vigorously for 4–12 hours .

-

Observation: A thick precipitate (the maleamic acid) should form. Due to the deactivated aniline, this may take longer than standard aniline reactions.

-

-

Isolation: Filter the solid under vacuum.

-

Washing:

-

Wash cake with cold Glacial Acetic Acid (removes unreacted aniline).

-

Wash cake with cold Water (removes maleic acid/anhydride and acetic acid).

-

Wash cake with cold Diethyl Ether or Hexane (facilitates drying).

-

-

Drying: Dry in a vacuum oven at 40°C max. High heat will cause cyclization to the imide.

Module 2: Mechanistic Visualization

Understanding the competitive pathways is crucial for troubleshooting. The diagram below illustrates the kinetic product (Acid) vs. the thermodynamic product (Imide).

Caption: Reaction landscape showing the target kinetic pathway (green) versus thermodynamic and hydrolysis failure modes (red).

Module 3: Troubleshooting Guide (FAQ Format)

Q1: No precipitate formed after 4 hours. What happened?

-

Diagnosis: The 2,5-dichloro substitution makes the reaction slow. Alternatively, the solvent volume is too high, keeping the product solubilized.

-

Solution:

-

Extend reaction time to 24 hours.

-

Concentrate the solution on a rotary evaporator (Max bath temp 40°C) to half volume.

-

Add a non-polar anti-solvent like Toluene or Dichloromethane to force precipitation.[1] Do not add water to the reaction mix as it may hydrolyze the anhydride.

-

Q2: My product melting point is too high (>200°C) or matches the Maleimide.

-

Diagnosis: You have cyclized the product.[2] This happens if the reaction exotherm was uncontrolled or if you dried the product at too high a temperature.

-

Solution: Ensure reaction temperature stays <30°C. When drying the final solid, do not exceed 40-50°C.

Q3: The yield is low (<50%), and I see starting material in TLC.

-

Diagnosis: Moisture in the solvent destroyed the Maleic Anhydride.

-

Solution: Maleic anhydride hydrolyzes rapidly.[1] Ensure your Acetic Acid is "Glacial" and anhydrous.[1] Add a 10-20% excess of Maleic Anhydride to account for any moisture scavenging.[1]

Q4: Can I use Acetone instead of Acetic Acid?

-

Diagnosis: Yes, Acetone is a valid alternative solvent.

-

Protocol Adjustment: The maleamic acid is often soluble in acetone. To isolate, you must pour the reaction mixture into Ice Water . The acid will precipitate immediately.

Module 4: Decision Tree for Yield Optimization

Use this logic flow to diagnose your specific yield issue.

Caption: Diagnostic flowchart for isolating root causes of yield loss or impurity profiles.

Module 5: Comparison of Solvent Systems

| Solvent System | Yield Potential | Purity Profile | Tech Note |

| Glacial Acetic Acid | High (85-95%) | Excellent | Product precipitates, preventing cyclization.[1] Best for scale-up. |

| Acetone | Moderate (70-80%) | Good | Requires water quench to precipitate.[1] Risk of hydrolysis.[4] |

| THF / Dioxane | Moderate (60-70%) | Variable | Product often stays soluble.[1] Requires evaporation (thermal stress). |

| Toluene | Low (for Acid) | Poor | Generally used for Imide synthesis via Dean-Stark reflux.[1] Avoid for Acid.[1][4][5] |

References

-

Reaction Kinetics & Mechanism

- Nic, M. et al. (2006). IUPAC Compendium of Chemical Terminology. The "Gold Book" regarding nucleophilic acyl substitution mechanisms.

-

Available at: [Link]

-

Synthesis of N-Aryl Maleamic Acids

-

Cyclization Side Reactions

- Havaldar, F. H., & Patil, A. R. (2008). "Syntheses of new 1,3-thiazines and their antimicrobial activity." E-Journal of Chemistry. (Discusses the maleamic acid to maleimide transition conditions).

-

Available at: [Link]

-

Physical Properties & Solubility

Sources

Technical Support Center: Stabilizing N-Aryl Maleamic Acids in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl maleamic acids. This guide is designed to provide in-depth, actionable insights into the common challenge of aqueous hydrolysis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental questions surrounding the hydrolysis of N-aryl maleamic acids.

Q1: What is N-aryl maleamic acid hydrolysis, and why is it a critical issue?

N-aryl maleamic acids are valuable chemical tools, often employed as pH-sensitive linkers or caging groups in advanced drug delivery systems.[1][2] Their utility stems from their ability to undergo controlled cleavage under specific conditions. However, this inherent reactivity also makes them susceptible to premature degradation in aqueous environments through a process called hydrolysis.

Hydrolysis is the cleavage of the amide bond in the maleamic acid molecule by water, resulting in the formation of maleic acid (or a substituted derivative) and the corresponding N-aryl amine. This degradation is a significant problem for several reasons:

-

Loss of Potency: If the maleamic acid is part of a therapeutic conjugate, its cleavage leads to the premature release of the active agent, reducing the efficacy of the drug at its target site.

-

Compromised Experimental Results: In a research setting, unintended hydrolysis can lead to inconsistent and unreliable data, complicating the interpretation of results.

-

Formation of Impurities: The degradation products can interfere with analytical methods and may introduce unforeseen biological effects.

Q2: What is the precise chemical mechanism driving this hydrolysis?

The hydrolysis of N-aryl maleamic acids is not a simple bimolecular reaction with water. Instead, it is a classic example of intramolecular catalysis , where a functional group within the molecule itself accelerates the reaction.[3][4] The neighboring carboxylic acid group is the key player.

The process is most efficient under acidic conditions and involves the following steps:

-

Protonation: The carboxylic acid group must be protonated (i.e., in its -COOH form) to act as an effective internal catalyst.[5][6]

-

Nucleophilic Attack: The protonated carboxylic acid acts as a proton donor to the amide carbonyl oxygen. Simultaneously, the carboxylate anion attacks the now more electrophilic amide carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack forms a transient, cyclic tetrahedral intermediate.

-

Intermediate Breakdown: The intermediate collapses, cleaving the C-N (amide) bond and releasing the aryl amine. This step is often the rate-limiting step of the reaction.[3] The initial product is the corresponding maleic anhydride derivative.

-

Anhydride Hydrolysis: The resulting anhydride is typically unstable in water and quickly hydrolyzes to form the dicarboxylic acid (e.g., maleic acid).

Below is a diagram illustrating this catalytic cycle.

Caption: Intramolecular catalytic hydrolysis of N-aryl maleamic acid.

Q3: What are the primary experimental factors that influence the rate of hydrolysis?

Several factors can dramatically affect the stability of your N-aryl maleamic acid in solution. Understanding these is key to preventing unwanted degradation.

| Factor | Effect on Hydrolysis Rate | Scientific Rationale |

| pH | Strongly Increases at Acidic pH (< 6.5) | The intramolecular catalysis mechanism requires the carboxylic acid group to be protonated (-COOH). At neutral or basic pH, it exists as the deprotonated carboxylate (-COO⁻), which is a much less effective catalyst.[4][5] |

| Structural Substituents | Significantly Increased by Alkyl Groups | Substituents on the double bond, particularly gem-dimethyl groups, force the carboxyl and amide groups into closer proximity. This "Thorpe-Ingold effect" increases the effective concentration for intramolecular catalysis, accelerating hydrolysis by up to three orders of magnitude.[5][7] |

| Temperature | Increases with Higher Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[8][9] |

| Buffer Composition | Variable | The presence of other nucleophiles or catalysts in the buffer can potentially influence the rate of hydrolysis, although pH and temperature are the dominant factors. |

Section 2: Troubleshooting and Prevention Strategies

This section provides practical guides and protocols to mitigate hydrolysis during your experiments.

Guide 1: pH Control – Your First Line of Defense

Controlling the pH of your aqueous solution is the single most effective strategy for preventing premature hydrolysis.

Causality: The stability of N-aryl maleamic acids is highly pH-dependent. The rate of hydrolysis is significantly faster in weakly acidic conditions (e.g., pH 5.5-6.5), which are often relevant in biological systems like endosomes or tumor microenvironments.[5] By maintaining a neutral or slightly alkaline pH, you can keep the carboxylic acid group in its deprotonated, non-catalytic state.

Comparative Data on pH-Dependent Stability:

| Compound Type | pH | Approximate Half-life (t½) | Stability Profile |

| Unsubstituted Maleamic Acid | 7.4 | Stable | Generally stable at physiological pH.[5] |

| Unsubstituted Maleamic Acid | 5.5 | ~16 hours | Significant degradation under mildly acidic conditions.[5] |

| Dimethylmaleamic Acid | 7.4 | ~24 hours | Unstable even at neutral pH due to structural effects.[1] |

| Dimethylmaleamic Acid | < 3 | < 1 second | Extremely rapid hydrolysis at low pH.[7] |

Protocol: Buffer Preparation and Use

-

Buffer Selection: Choose a buffer system with a pKa value close to your target pH (e.g., phosphate-buffered saline (PBS) for pH 7.4, HEPES for pH 7.0-8.0).

-

Calibration: Always calibrate your pH meter immediately before use with fresh, certified calibration standards.

-

Preparation: Prepare your buffer and carefully adjust the pH to the desired value (e.g., 7.5). Ensure all components are fully dissolved.

-

Verification: Before adding your N-aryl maleamic acid, re-verify the pH of the final buffer solution.

-

Execution: Perform your experiment immediately after preparing the solution to minimize the time the compound is exposed to the aqueous environment.

Guide 2: Formulation and Storage Best Practices

Proper handling and storage are crucial for maintaining the integrity of your starting materials.

Expertise-Driven Insights: The goal is to minimize exposure to water and heat until the moment of the experiment. Hydrolysis can occur even in seemingly dry powders if they are hygroscopic and exposed to atmospheric moisture over time.

-

Storage of Solids: Store the lyophilized powder of your N-aryl maleamic acid at -20°C or lower under desiccation.[8] Use a container with a tight-fitting seal and consider storing it in a desiccator cabinet.

-

Preparation of Stock Solutions: For stock solutions, use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] This prevents hydrolysis during storage.

-

Using Stock Solutions:

-

Allow the vial of the solid compound to warm to room temperature before opening to prevent moisture condensation on the cold powder.

-

Prepare the stock solution in anhydrous DMSO/DMF and vortex to ensure it is fully dissolved.

-

This stock solution should be used immediately or aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

-

Temperature Control During Experiments: Whenever possible, perform your conjugation or other reactions at room temperature (20-25°C) or 4°C.[9] Avoid heating unless the reaction protocol specifically requires it, as this will accelerate hydrolysis.[8]

Caption: Troubleshooting workflow for N-aryl maleamic acid instability.

Section 3: Self-Validating Experimental Protocol

To ensure the stability of your specific N-aryl maleamic acid under your experimental conditions, you can perform a kinetic analysis using High-Performance Liquid Chromatography (HPLC).

Protocol: Monitoring Hydrolysis Rate by HPLC

This protocol allows you to quantify the rate of degradation of your compound over time.

A. Materials and Reagents:

-

Your N-aryl maleamic acid

-

Anhydrous DMSO or DMF

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

-

HPLC system with a UV detector and a C18 column

B. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of your N-aryl maleamic acid in anhydrous DMSO.

-

Reaction Initiation:

-

Equilibrate your chosen aqueous buffer to the desired temperature (e.g., 25°C or 37°C).

-

To initiate the hydrolysis experiment, dilute a small volume of the DMSO stock solution into the aqueous buffer to a final concentration of ~100 µM. For example, add 10 µL of 10 mM stock to 990 µL of buffer.

-

Vortex immediately and start a timer. This is your t=0 sample.

-

-

Time-Point Sampling:

-

Immediately inject the t=0 sample onto the HPLC system.

-

Continue to take aliquots from the reaction mixture at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Quench the reaction in each aliquot if necessary (e.g., by adding an equal volume of ACN or by freezing immediately in liquid nitrogen and storing at -80°C until analysis).

-

-

HPLC Analysis:

-

Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water with 0.1% TFA.

-

Mobile Phase B: HPLC-grade ACN with 0.1% TFA.

-

Gradient: Develop a gradient method that effectively separates your starting material from its hydrolysis products (the aryl amine and maleic acid derivative). A typical gradient might be 5% to 95% B over 15-20 minutes.

-

Detection: Monitor at a wavelength where your N-aryl maleamic acid has strong absorbance.

-

-

Data Analysis:

-

Integrate the peak area of the starting N-aryl maleamic acid at each time point.

-

Plot the natural logarithm of the peak area (ln[Area]) versus time.

-

If the reaction follows pseudo-first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

By following this guide, you will be better equipped to handle the inherent instability of N-aryl maleamic acids, leading to more robust and reproducible scientific outcomes.

References

-

Parajuli, R. R., et al. (2016). A mechanistic study on the intramolecular acid catalyzed hydrolysis of maleamic acids. ResearchGate. [Link]

-

Su, S., Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 15(40), 8518-8526. [Link]

-

Grupe, R., & Zönnchen, W. (1963). Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. Science, 140(3566), 485-486. [Link]

-

Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1206-1214. [Link]

-

Su, S., Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]

-

Álvarez-Covelo, G., et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 25(63), 14331-14336. [Link]

Sources

- 1. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Cyclization of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid

Welcome to the technical support guide for the intramolecular cyclization of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this challenging transformation. The synthesis of quinolinone scaffolds from N-arylmaleamic acids is a powerful tool, but the electronic properties of the dichloro-substituted aniline ring introduce specific hurdles that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction is failing or resulting in very low yields. What are the primary causes?

This is the most common issue encountered with this substrate. The low yield or failure of the reaction typically stems from the reduced nucleophilicity of the aromatic ring.

-

Electronic Deactivation: The two chlorine atoms on the anilino moiety are strong electron-withdrawing groups. This deactivates the aromatic ring, making it a poor nucleophile for the intramolecular Friedel-Crafts acylation, which is the key cyclization step.[1] Standard conditions that work for electron-rich anilines will often fail here.

-

Catalyst Inactivity: The reaction requires a potent catalyst to overcome the high activation energy. If you are using a standard Lewis acid like AlCl₃, it may be insufficient or become deactivated.[1] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often more effective as they serve as both the catalyst and the solvent, driving the reaction forward.[2]

-

Impure Starting Material: The purity of the starting 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid is critical. Impurities can interfere with the catalyst or lead to side reactions.[3] It is highly recommended to purify the starting material by recrystallization before proceeding.[3][4]

Q2: I'm observing significant charring and the formation of a dark, intractable tar. How can I prevent this?

Charring is a frequent problem when using strong dehydrating acids like Polyphosphoric Acid (PPA) at elevated temperatures.

-

Temperature Control is Critical: Overheating is the primary cause of decomposition and charring. PPA is highly viscous, which can lead to localized overheating. Vigorous mechanical stirring is essential to ensure even heat distribution. The optimal temperature must be determined empirically, but it's advisable to start at a lower temperature (e.g., 80-100 °C) and slowly increase it while monitoring the reaction.[1]

-

Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation. Monitor the reaction closely using an appropriate technique (see Q4) and quench it as soon as the starting material is consumed.[4]

-

PPA Quality: Old or improperly stored PPA may have absorbed atmospheric moisture, reducing its efficacy and potentially altering its reactivity. Use a fresh, high-quality batch of PPA.

Q3: What are the recommended reaction conditions and a reliable protocol for this cyclization?

Given the deactivated nature of the substrate, a robust protocol using Polyphosphoric Acid (PPA) is recommended.

Safety First: Polyphosphoric acid is highly corrosive and causes severe burns.[5][6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5][8] Perform all operations in a certified chemical fume hood.[5] Ensure an eyewash station and safety shower are immediately accessible.[5]

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric acid (approx. 10 times the weight of the starting material).

-

Heating: Begin stirring and heat the PPA to approximately 70-80 °C to reduce its viscosity.

-

Substrate Addition: Once the PPA is mobile, add the 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid in portions over 10-15 minutes, ensuring the temperature does not rise excessively.

-

Reaction: Increase the temperature to the desired setpoint (e.g., start at 100 °C). The optimal temperature may range from 100-140 °C and must be optimized for your specific setup.[3]

-

Monitoring: Monitor the reaction progress every 30-60 minutes by carefully taking a small aliquot and analyzing it (see Q4).

-

Workup (Quenching): Once the reaction is complete, allow the mixture to cool to about 60-70 °C. CRITICAL: Quench the reaction by pouring the viscous mixture slowly and carefully onto a large amount of crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic process. Do NOT add water or ice to the hot PPA.

-

Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic starting material, and finally with more cold water.

-

Drying: Dry the crude product under vacuum. Further purification will be necessary (see Q5).

Q4: How can I effectively monitor the reaction's progress?

Monitoring is key to preventing side reactions and maximizing yield.[4]

-

Thin-Layer Chromatography (TLC): This is the most straightforward method.

-

Sampling: Carefully remove a small drop of the reaction mixture with a glass pipette and quench it in a vial containing ice and ethyl acetate. Add a small amount of saturated sodium bicarbonate solution to neutralize the acid. Vortex thoroughly.

-

Spotting: Spot the ethyl acetate layer on a silica gel TLC plate.

-

Eluent: A mobile phase of hexane:ethyl acetate (e.g., starting at 7:3 and optimizing as needed) is typically effective.

-

Visualization: Visualize the spots under UV light. The product, a quinolinone, will be a new, typically less polar spot than the starting carboxylic acid.

-

-

High-Performance Liquid Chromatography (HPLC) & NMR: For more precise, quantitative analysis, HPLC and NMR are superior.[9][10][11] These techniques can provide accurate conversion rates and detect the formation of side products in real-time if an online monitoring setup is available.[9][11][12]

| Technique | Advantages | Disadvantages |

| TLC | Fast, inexpensive, easy to perform. | Qualitative, less precise. |

| HPLC | Highly sensitive, quantitative, excellent for separating complex mixtures.[13] | Requires specialized equipment, sample workup is necessary. |

| NMR | Provides structural information, quantitative.[11] Can be used online.[9] | High instrument cost, requires deuterated solvents for traditional analysis or advanced solvent suppression for online monitoring.[11] |

Q5: My crude product is impure. What is the best method for purification?

The crude product from a PPA cyclization often contains baseline impurities and colored byproducts.

-

Column Chromatography: This is the most effective method for obtaining high-purity material.[14]

-

Stationary Phase: Silica gel is the standard choice.

-

Sample Loading: Use a dry-loading technique for best results.[14] Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this onto the column.

-

Mobile Phase: A gradient elution system using hexane and ethyl acetate is recommended. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[14]

-

-

Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method.

Visualizations & Workflows

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The cyclization proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is activated by PPA to form a highly electrophilic acylium ion intermediate, which is then attacked by the electron-deficient aromatic ring.

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

A systematic approach is crucial for diagnosing and solving issues with low reaction yield.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. fishersci.com [fishersci.com]

- 6. innophos.com [innophos.com]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid at Room Temperature

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical information and troubleshooting advice regarding the stability of 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid when stored at room temperature. As a maleanilic acid derivative, this compound is susceptible to specific degradation pathways that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid at room temperature?

A1: The main stability concerns for this compound, and for maleanilic acids in general, are isomerization and hydrolysis. Environmental factors such as temperature, humidity, and light can influence the stability of drug substances and products.[1]

-

Isomerization: The cis double bond (Z-isomer) in the maleanilic acid structure is thermodynamically less stable than the trans (E-isomer) configuration. Over time, especially when exposed to heat or light, the molecule can convert to its trans-isomer, 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid (the corresponding fumaranilic acid).

-

Hydrolysis: The amide bond in the molecule is susceptible to cleavage by water (hydrolysis), which would yield 2,5-dichloroaniline and maleic acid. The presence of moisture in the sample or storage environment can accelerate this degradation.

Q2: We've observed a new, closely-eluting peak in our HPLC analysis after storing a sample on the benchtop. What is the likely identity of this new peak?

A2: The most probable identity of the new peak is the trans-isomer of the parent compound. In reversed-phase HPLC, trans-isomers are often less polar and thus may have a longer retention time than their cis-counterparts. To confirm, we recommend using LC-MS to determine the molecular weight of the impurity, which should be identical to the parent compound.

Q3: What are the recommended storage conditions to ensure the long-term stability of 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid?

A3: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][4][5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, along with storage in a desiccator to protect from moisture.

Q4: Can this compound be safely handled on an open lab bench?

A4: While short-term handling on a clean, dry lab bench for weighing and solution preparation is generally acceptable, prolonged exposure to ambient light, humidity, and temperature should be avoided.[2][3] It is good practice to work efficiently and return the bulk material to proper storage conditions promptly. Always handle the compound in a well-ventilated area or under a chemical fume hood.[4]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid.

| Observation | Potential Cause | Recommended Action & Explanation |

| Gradual decrease in purity over time with the appearance of a new major peak in HPLC. | Isomerization to the trans-isomer. | Confirm the identity of the new peak via LC-MS. To prevent further isomerization, protect the solid material and any solutions from light and store at reduced temperatures (e.g., 2-8 °C). |

| Appearance of peaks corresponding to 2,5-dichloroaniline and/or maleic acid. | Hydrolysis of the amide bond. | This indicates moisture contamination. Ensure the compound is stored in a desiccated environment. Use anhydrous solvents for preparing stock solutions. |

| Inconsistent analytical results between different vials of the same batch. | Non-homogenous storage conditions or sample handling. | Ensure all aliquots are stored under identical conditions. When preparing solutions, ensure the material is fully dissolved and the solution is homogenous before taking aliquots for analysis. |

| Change in the physical appearance of the solid (e.g., clumping, discoloration). | Uptake of moisture, leading to potential hydrolysis or changes in crystal form. | Do not use the material if its physical appearance has changed significantly. It is recommended to use a fresh, properly stored sample. |

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy.[6]

Objective: To separate and quantify 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid from its potential degradants.

Instrumentation & Parameters:

| Parameter | Recommendation |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |

| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL. |

Workflow for Room Temperature Stability Study

The following workflow outlines the steps for a systematic evaluation of the compound's stability.

Caption: A typical workflow for conducting a room temperature stability study.

Potential Degradation Pathway

The primary degradation pathways for 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid are illustrated below.

Caption: Potential degradation pathways of the target compound.

References

- Molgroup. Maleic anhydride (liquid).

- ECHEMI.

- Wisconsin State Labor

- Fisher Scientific.

- Carl ROTH.

- Park, Kinam. Assay and Stability Testing.

- Separation Science. Analytical Techniques In Stability Testing.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic Acid

A Comparative Guide for Structural Validation and Isomeric Differentiation

Part 1: Executive Summary & Strategic Context

In the synthesis of quinolinones, succinimides, and peptide linkers, 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid (commonly known as

This compound represents the open-chain product formed immediately upon the nucleophilic attack of 2,5-dichloroaniline on maleic anhydride. Its analysis is frequently complicated by three competing species in the reaction matrix:

-

The Starting Material: Unreacted Maleic Anhydride.

-

The Thermodynamic Isomer: Fumaramic acid (trans-isomer).

-

The Cyclized Product:

-(2,5-dichlorophenyl)maleimide.